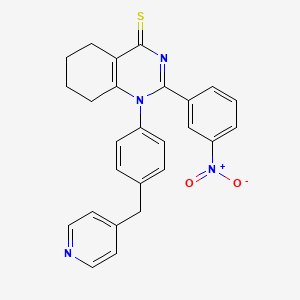

2-(3-nitrophenyl)-1-(4-(pyridin-4-ylmethyl)phenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

2-(3-Nitrophenyl)-1-(4-(pyridin-4-ylmethyl)phenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 3-nitrophenyl group at position 2 and a pyridin-4-ylmethyl moiety at position 1. The thione (C=S) group at position 4 distinguishes it from oxygen-containing analogs (e.g., oxo derivatives).

Properties

IUPAC Name |

2-(3-nitrophenyl)-1-[4-(pyridin-4-ylmethyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S/c31-30(32)22-5-3-4-20(17-22)25-28-26(33)23-6-1-2-7-24(23)29(25)21-10-8-18(9-11-21)16-19-12-14-27-15-13-19/h3-5,8-15,17H,1-2,6-7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQPIJNYQPELHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)CC4=CC=NC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-nitrophenyl)-1-(4-(pyridin-4-ylmethyl)phenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C26H22N4O2S. Its structure features a tetrahydroquinazoline nucleus with nitrophenyl and pyridinyl substituents, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. In particular, the presence of the nitrophenyl group enhances the antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported between 0.5–8 μg/mL for effective antimicrobial action .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-(3-nitrophenyl) derivative | 0.5–8 | Antibacterial |

| Other derivatives | Varies | Antifungal |

Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated against various cancer cell lines, including prostate (PC3), colorectal (HCT-116), hepatocellular (HePG-2), epithelioid carcinoma (HeLa), and breast cancer (MCF7). The results showed that certain derivatives exhibited moderate to strong anti-cancer activity, with IC50 values indicating significant inhibition of cell proliferation:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| PC3 | >100 | Inactive |

| HCT-116 | 34.60 | Moderate |

| HePG-2 | 51–100 | Weakly Active |

| HeLa | <50 | Strong |

| MCF7 | <50 | Strong |

The anti-cancer activity is believed to be mediated through several mechanisms including the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGF). These pathways are crucial for tumor growth and metastasis .

Case Studies

- In Vitro Studies : A study demonstrated that compounds similar to this compound showed potent activity against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound .

- In Vivo Studies : Although in vitro results are promising, further in vivo studies are required to assess the efficacy and safety profile of this compound in animal models. Preliminary results suggest potential for significant tumor reduction in xenograft models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

The tetrahydroquinazoline core of the target compound contrasts with tetrahydroimidazopyridine derivatives, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (, Compound 1l).

Substituent Variations and Positions

- Nitro Group Position :

The target compound’s 3-nitrophenyl group differs from the 4-nitrophenyl substituent in Compound 1l. The meta-substitution may reduce steric hindrance and alter electronic effects (e.g., resonance withdrawal) compared to para-substitution, influencing reactivity and binding affinity. - Pyridine vs. Furan/Phenethyl Groups :

The pyridin-4-ylmethyl substituent in the target compound contrasts with the furan-2-ylmethyl group in 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (). Pyridine’s nitrogen atom may enhance hydrogen bonding or metal coordination, whereas furan’s oxygen could increase hydrophilicity.

Physical and Spectroscopic Properties

The thione group in both the target compound and ’s analog may confer distinct solubility and stability profiles compared to oxo derivatives (e.g., Compound 1l).

Pharmacological and Chemical Activity Comparisons

While direct pharmacological data for the target compound are absent, structural analogs provide insights:

- Thione vs.

- Nitro Group Effects : The 3-nitrophenyl group in the target compound could reduce electron density in the aromatic system compared to 4-nitrophenyl analogs, influencing redox behavior or charge-transfer interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.